molecular formula C14H22O2 B096378 3,5,7-Trimethyladamantane-1-carboxylic acid CAS No. 15291-66-4

3,5,7-Trimethyladamantane-1-carboxylic acid

Cat. No.: B096378
CAS No.: 15291-66-4
M. Wt: 222.32 g/mol
InChI Key: DHIIUPVOLLOORM-UHFFFAOYSA-N
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Description

3,5,7-Trimethyladamantane-1-carboxylic acid: is a derivative of adamantane, a hydrocarbon with a unique cage-like structure. This compound is characterized by the presence of three methyl groups attached to the adamantane core at positions 3, 5, and 7, along with a carboxylic acid group at position 1. Its molecular formula is C14H22O2 , and it has a molecular weight of 222.32 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5,7-Trimethyladamantane-1-carboxylic acid typically involves the alkylation of adamantane derivatives followed by carboxylation. One common method includes the Friedel-Crafts alkylation of adamantane with methyl halides in the presence of a Lewis acid catalyst, such as aluminum chloride. The resulting trimethyladamantane is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3,5,7-Trimethyladamantane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3,5,7-Trimethyladamantane-1-carboxylic acid is used as a building block in organic synthesis. Its unique structure makes it a valuable intermediate in the synthesis of complex molecules .

Biology: In biological research, this compound is used to study the effects of adamantane derivatives on cellular processes. It serves as a model compound to investigate the interactions of adamantane-based drugs with biological targets .

Medicine: Its structural similarity to known drugs like amantadine and memantine makes it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 3,5,7-Trimethyladamantane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, modulating their activity. The methyl groups contribute to the hydrophobic interactions, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Uniqueness: 3,5,7-Trimethyladamantane-1-carboxylic acid is unique due to the specific positioning of its methyl groups and the presence of a carboxylic acid group. This unique structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

3,5,7-trimethyladamantane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O2/c1-11-4-12(2)6-13(3,5-11)9-14(7-11,8-12)10(15)16/h4-9H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHIIUPVOLLOORM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3(CC(C1)(CC(C2)(C3)C(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80384350
Record name 3,5,7-trimethyladamantane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15291-66-4
Record name 3,5,7-trimethyladamantane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5,7-trimethyladamantane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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